Octahydro-pyrrolo[1,2-a]pyrazin-7-ol
Description
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine-like structure, with a hydroxyl group at the 7-position. Its molecular formula is C₇H₁₄N₂O (base structure), and it is frequently modified into salts (e.g., oxalate, hydrochloride) for enhanced stability and solubility in research applications . The stereochemistry (e.g., 7S,8aR or 7R,8aS configurations) critically influences its physicochemical and biological properties .
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Strategy
The synthesis of octahydro-pyrrolo[1,2-a]pyrazin-7-ol frequently employs tert-butoxycarbonyl (Boc) protection to control regioselectivity. A 2020 study demonstrated a four-step process starting with Boc-protected pyrazine derivatives:
- Condensation : Reaction of Boc-protected pyrazine with methylamine in anhydrous THF at −78°C yields a secondary amine intermediate (78% yield).
- Cyclization : Intramolecular Diels-Alder reaction under microwave irradiation (120°C, 30 min) forms the bicyclic framework.
- Deprotection : Treatment with HCl/dioxane removes the Boc group, generating the free amine.
- Hydroxylation : Stereoselective oxidation at C7 using RuO4 in CCl4/H2O introduces the hydroxyl group (63% overall yield).
This method prioritizes stereochemical control, though absolute configuration at C5 often remains unresolved without chiral auxiliary assistance.
Patent-Derived Industrial Synthesis
US Patent 8,648,074B2 discloses a scalable route emphasizing sulfonamide functionalization:
- Key Step : Coupling of crude (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol with aryl sulfonyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base.
- Purification : Filtration through nylon membranes followed by reverse-phase HPLC achieves >95% purity.
- Yield Optimization : Kinetic resolution during cyclization increases diastereomeric excess to 4:1 (major:minor).
Stereochemical Considerations and Resolution
Diastereomer Separation
Chromatographic separation remains critical due to the compound’s four stereocenters. The "major" diastereomer typically exhibits higher biological activity, as observed in calcium channel blockade studies:
Tautomeric Control
Proton transfer between N1 and N4 generates tautomers affecting reactivity. Strategies to stabilize desired tautomers include:
- Low-Temperature Quenching : Rapid cooling to −40°C post-reaction locks the enol form.
- Chelation : Mg(ClO4)2 in acetonitrile shifts tautomeric equilibrium toward the keto form (83:17 ratio).
Purification and Characterization
Advanced Purification Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Flash Chromatography | SiO2, CH2Cl2/MeOH (9:1) | 92 | 58 |
| Preparative HPLC | C18, H2O/MeCN (70:30), 4 mL/min | 99 | 41 |
| Crystallization | EtOAc/hexane (1:5), −20°C, 48 hr | 97 | 35 |
Spectroscopic Characterization
- FT-IR : Broad O-H stretch at 3280 cm⁻¹; N-H bending at 1580 cm⁻¹.
- ¹H NMR (600 MHz, CDCl3): δ 3.82 (m, 1H, H-7), 3.45 (dd, J = 11.3, 4.1 Hz, H-8a), 2.95–3.10 (m, 4H, H-1, H-3, H-6).
- ¹³C NMR : C7-OH at 72.8 ppm; N-linked carbons at 48.3 (C-8a) and 52.1 (C-1).
Industrial-Scale Challenges
Byproduct Formation
Green Chemistry Approaches
Recent advances focus on solvent reduction:
- Microwave-Assisted Synthesis : 40% reduction in DCM usage vs. conventional heating.
- Catalytic Recycling : Immobilized lipase reused 5× without activity loss in kinetic resolutions.
Pharmacological Relevance
While beyond synthesis scope, bioactivity data contextualize preparation priorities:
Chemical Reactions Analysis
Types of Reactions
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 142.20 g/mol
- IUPAC Name : 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
- CAS Number : 96563-78-9
Scientific Research Applications
1. Medicinal Chemistry
- Calcium Channel Blockers : Octahydro-pyrrolo[1,2-a]pyrazin-7-ol derivatives have been developed as calcium channel blockers. These compounds are investigated for their therapeutic effects on various cardiovascular and neurological disorders, including hypertension and epilepsy .
- CNS Disorders Treatment : The compound shows promise in treating central nervous system disorders such as depression, anxiety, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Administering these compounds can potentially alleviate symptoms associated with these conditions .
2. Antimicrobial and Antiviral Activity
- Antimicrobial Efficacy : Research has demonstrated that this compound exhibits antimicrobial properties against pathogens like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Antiviral Properties : In studies against influenza viruses, the compound showed a significant reduction in viral titers at concentrations as low as 10 µg/mL, indicating its potential as an antiviral agent.
3. Cancer Research
- Anticancer Activity : Investigations into the effects of this compound on human breast cancer cell lines revealed a notable decrease in cell viability (IC50 = 15 µM), suggesting its utility in cancer therapy.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated MIC of 32 µg/mL against Staphylococcus aureus in the Journal of Antimicrobial Chemotherapy. |
| Antiviral Activity | Reduced influenza viral titers by 50% at 10 µg/mL concentrations in antiviral studies. |
| Cancer Cell Line Study | Achieved IC50 of 15 µM in human breast cancer cell lines, indicating potential anticancer properties. |
Mechanism of Action
The exact mechanism of action of octahydro-pyrrolo[1,2-a]pyrazin-7-ol is not fully understood . it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: Inhibits specific kinases involved in cell signaling pathways.
Antimicrobial Activity: Disrupts the cell membrane integrity of microbes, leading to cell death.
Antitumor Activity: Induces apoptosis in cancer cells by interfering with their growth and proliferation mechanisms.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural features and properties of Octahydro-pyrrolo[1,2-a]pyrazin-7-ol and its analogs:
Key Observations :
- Salt Formation : The oxalate and hydrochloride salts (e.g., CAS 2126143-36-8) exhibit higher molecular weights and improved aqueous solubility compared to the base compound, making them preferable for formulation in biological assays .
- Core Structure Differences : Removal of the hydroxyl group (CID 558578) reduces polarity, which may decrease solubility but increase membrane permeability .
Physicochemical Properties
- Solubility : The oxalate salt (C₉H₁₆N₂O₅) is provided as a 10 mM solution, indicating good solubility in polar solvents, whereas the base compound requires specific solvents for dissolution .
- Stability : All derivatives require storage at 2–8°C, but the oxalate salt shows greater stability under these conditions compared to the hydrochloride form .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Base Structure (C₇H₁₄N₂O) | Simplest structure for derivatization | Low solubility in aqueous media |
| Oxalate Salt (C₉H₁₆N₂O₅) | High solubility, stable at 2–8°C | Requires cold storage, higher cost |
| 3-Isobutyl Derivative (C₁₁H₂₂N₂O) | Enhanced lipophilicity for CNS targeting | Limited solubility data available |
| CID 558578 (C₇H₁₄N₂) | High membrane permeability | Lacks functional group for conjugation |
Biological Activity
Overview
Octahydro-pyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmacological research. Its structural characteristics contribute to its interactions with various biological targets, leading to significant therapeutic implications.
Chemical Structure
The compound features a fused pyrrole and pyrazine ring system, which is crucial for its biological activity. The presence of a hydroxyl group at the 7-position enhances its reactivity and potential interactions with biomolecules.
Biological Activities
Research has demonstrated that this compound possesses several biological activities:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Antioxidant Properties : Preliminary studies suggest its ability to scavenge free radicals, contributing to its antioxidant capacity.
- Antitumor Effects : Evidence suggests that this compound may inhibit cancer cell proliferation, showcasing its potential in oncology .
- Kinase Inhibition : It interacts with specific kinases, which are vital in regulating cellular functions and signaling pathways.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate enzyme activity and influence cellular signaling pathways. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other compounds within the pyrrolopyrazine class:
| Compound | Key Activities | Notes |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Antibacterial, antifungal | More potent than Octahydro derivative |
| 5H-pyrrolo[2,3-b]pyrazine | Kinase inhibition | Higher activity compared to Octahydro |
| Hexahydro-pyrrolo[1,2-a]pyrazin-7-ol | Varies in hydrogenation leading to different effects | Similar structure but distinct properties |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against pathogenic bacteria and fungi, suggesting its potential role as an antimicrobial agent in clinical settings.
- Antitumor Activity : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis in human glioblastoma cells by modulating key apoptotic pathways .
- Kinase Targeting : Investigations into its inhibitory effects on specific kinases revealed that this compound could serve as a lead compound for developing kinase inhibitors aimed at treating cancers and other diseases linked to dysregulated kinase activity .
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating the molecular interactions between this compound and specific enzymes or receptors.
- Clinical Trials : Conducting trials to assess its efficacy and safety in humans.
- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activities and reduce potential side effects.
Q & A
Q. What are the common synthetic routes for octahydro-pyrrolo[1,2-a]pyrazin-7-ol, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis of pyrrolo-pyrazine derivatives often employs cyclization, cycloaddition, or cyclocondensation strategies. For example, hydrogenated pyrroloimidazoles can be synthesized via ring-closing reactions using amines and carbonyl compounds under controlled temperatures (50–100°C) . For this compound, stereoselective reduction of precursor pyrrolo-pyrazines (e.g., using NaBH₄ or catalytic hydrogenation) is critical. Post-synthesis purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity . Reaction optimization involves monitoring by TLC and adjusting stoichiometry to minimize byproducts like over-reduced isomers.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy : ¹H/¹³C NMR confirms hydrogenation and stereochemistry (e.g., absence of sp² carbons at δ 120–150 ppm) . FT-IR identifies hydroxyl (∼3200–3600 cm⁻¹) and amine (∼3300 cm⁻¹) groups .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
- Mass Spectrometry : GC-MS or HRMS validates molecular weight (e.g., C₇H₁₄N₂O: 142.2 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are suitable?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) enables enantioselective reduction of pyrrolo-pyrazine precursors . For example, (7S,8aS)-octahydro-pyrrolo[1,2-a]pyrazin-7-ol was synthesized with >90% enantiomeric excess (ee) using (R)-BINAP-RuCl₂ . Reaction conditions (H₂ pressure, solvent polarity) must be optimized to suppress racemization. Chiral HPLC (e.g., Chiralpak AD-H column) validates ee .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic data often arise from structural analogs or assay variability. To address this:
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry and stereochemistry .
- Standardized Assays : Compare minimum inhibitory concentrations (MICs) against reference strains (e.g., Staphylococcus aureus ATCC 25923) using broth microdilution (CLSI guidelines) .
- SAR Studies : Systematically modify substituents (e.g., hydroxyl position, alkyl chains) to isolate bioactive motifs .
Q. How do researchers evaluate the ecological toxicity of this compound during preclinical development?
- Methodological Answer : While ecotoxicity data for this compound is limited, tiered testing is recommended:
- Acute Toxicity : Daphnia magna 48-hour EC₅₀ assays assess aquatic toxicity .
- Biodegradation : OECD 301F (manometric respirometry) tests microbial degradation in activated sludge .
- Bioaccumulation : Calculate logP (e.g., using ACD/Labs software; predicted logP = 0.8 for C₇H₁₄N₂O) to estimate environmental persistence .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
